2-(3,5-DICARBOXYPHENYL)NICOTINIC ACID
Overview
Description
2-(3,5-Dicarboxyphenyl)nicotinic acid is an organic compound with the molecular formula C14H9NO6 It is a derivative of nicotinic acid, featuring a nicotinic acid moiety substituted with a 3,5-dicarboxyphenyl group
Safety and Hazards
Mechanism of Action
Target of Action
2-(3,5-Dicarboxyphenyl)nicotinic acid, also known as niacin, primarily targets the G protein-coupled receptor 109A . This receptor is found on adipocytes and immune cells . The interaction with this receptor regulates the formation and release of adipokines .
Mode of Action
Niacin interacts with its target receptor, leading to a series of biochemical reactions. It directly and noncompetitively inhibits hepatocyte diacylglycerol acyltransferase–2, a key enzyme for triglyceride synthesis . This inhibition results in accelerated intracellular hepatic apo B degradation and decreased secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles .
Biochemical Pathways
The interaction of niacin with its target affects several biochemical pathways. This decreased HDL–apo A-I catabolism by niacin explains the increases in HDL half-life and concentrations of lipoprotein A-I HDL subfractions, which augment reverse cholesterol transport .
Pharmacokinetics
The metabolism of niacin is complex, with several metabolites identified in human urine, including niacinamide, niacinamide N-oxide, nicotinuric acid, N1-methyl-2-pyridone-5-carboxamide, N1-methyl-4-pyridone-5-carboxamide, and trigonelline . The pharmacokinetics of niacin in patients with renal impairment suggest that no dose adjustment is necessary .
Result of Action
The result of niacin’s action is a decrease in total cholesterol, triglyceride, VLDL, LDL, and lipoprotein(a) levels, and an increase in HDL levels . This lipid-regulating effect of niacin is beneficial in the treatment of hyperlipidemia and cardiovascular disease .
Action Environment
Environmental factors can influence the action of niacin. For instance, the presence of water molecules can enhance the proton conductivities of composite membranes . The amount of water molecules can affect the formation of continuous hydrogen bonds, enhance water absorption ability, and improve the proton conductivity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dicarboxyphenyl)nicotinic acid typically involves the reaction of 3,5-dicarboxybenzaldehyde with nicotinic acid under specific conditions. One common method includes:
Condensation Reaction: The aldehyde group of 3,5-dicarboxybenzaldehyde reacts with the carboxyl group of nicotinic acid in the presence of a catalyst such as piperidine.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dicarboxyphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the carboxyl groups to alcohols or other functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation Products: Further oxidized derivatives with additional carboxyl or hydroxyl groups.
Reduction Products: Alcohol derivatives or other reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-Dicarboxyphenyl)nicotinic acid has several scientific research applications:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Medicinal Chemistry: Investigated for its potential as a building block in drug design and development.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Potential use in the development of new materials with specific properties, such as enhanced proton conductivity.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
3,5-Dicarboxybenzoic Acid: A related compound with similar carboxyl functionalities but lacking the nicotinic acid moiety.
Pyridine-3,5-dicarboxylic Acid: Another derivative with a pyridine ring and carboxyl groups at positions 3 and 5.
Uniqueness
2-(3,5-Dicarboxyphenyl)nicotinic acid is unique due to its combination of a nicotinic acid moiety with a 3,5-dicarboxyphenyl group
Properties
IUPAC Name |
5-(3-carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)8-4-7(5-9(6-8)13(18)19)11-10(14(20)21)2-1-3-15-11/h1-6H,(H,16,17)(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRDRSNPWQWBOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688281 | |
Record name | 5-(3-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00688281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-68-1 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-(3-carboxy-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261937-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00688281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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